6-Methyl-1-oxaspiro[2.5]octane

Spiroepoxide synthesis Diastereoselectivity Corey-Chaykovsky epoxidation

6‑Methyl‑1‑oxaspiro[2.5]octane (CAS 38709‑71‑6) is a bicyclic spiroepoxide with molecular formula C₈H₁₄O and molecular weight 126.2 g mol⁻¹, in which a three‑membered oxirane ring is fused to a methyl‑substituted cyclohexane ring at a common spiro carbon [REFS‑1]. The compound is commercially available at ≥95 % purity [REFS‑2].

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 38709-71-6
Cat. No. B1284028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1-oxaspiro[2.5]octane
CAS38709-71-6
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCC1CCC2(CC1)CO2
InChIInChI=1S/C8H14O/c1-7-2-4-8(5-3-7)6-9-8/h7H,2-6H2,1H3
InChIKeyQWEHPDHDKIVFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1-oxaspiro[2.5]octane (CAS 38709‑71‑6): A Methyl‑Substituted Spiroepoxide Building Block for Stereochemical and Enzymatic Studies


6‑Methyl‑1‑oxaspiro[2.5]octane (CAS 38709‑71‑6) is a bicyclic spiroepoxide with molecular formula C₈H₁₄O and molecular weight 126.2 g mol⁻¹, in which a three‑membered oxirane ring is fused to a methyl‑substituted cyclohexane ring at a common spiro carbon [REFS‑1]. The compound is commercially available at ≥95 % purity [REFS‑2]. Its predicted physicochemical properties include a boiling point of 153.3 ± 8.0 °C and a density of 0.96 ± 0.1 g cm⁻³ [REFS‑3]. The spiroepoxide architecture confers enhanced reactivity toward nucleophilic ring‑opening compared with simple epoxycyclohexane analogs, a feature that has been exploited in both synthetic methodology and enzymatic kinetic resolution studies [REFS‑1].

Why 6‑Methyl‑1‑oxaspiro[2.5]octane Cannot Be Replaced by Another Methyl‑Substituted 1‑Oxaspiro[2.5]octane Isomer


Methyl‑substituted 1‑oxaspiro[2.5]octanes are not interchangeable because the position of the methyl substituent on the cyclohexane ring profoundly alters diastereoselectivity in synthesis, conformational equilibrium, and molecular recognition by enzymes [REFS‑1]. A 4‑methyl, 5‑methyl, or unsubstituted parent cannot replicate the characteristic 40∶60 O‑axial‑to‑O‑equatorial epimer ratio obtained in the dimethylsulfonium ylide epoxidation of 6‑methylcyclohexanone, nor the distinct equatorial methyl conformational preference (96 % for the O‑axial epimer) that governs the compound’s reactivity in ring‑opening and biocatalytic transformations [REFS‑1][REFS‑2]. The quantitative evidence below details these non‑transferable performance parameters.

Head‑to‑Head Quantitative Differentiation of 6‑Methyl‑1‑oxaspiro[2.5]octane from Its Closest Methyl‑Substituted Analogs


Diastereoselectivity in Corey–Chaykovsky Epoxidation: 6‑Methyl Favors O‑Equatorial Epimer, Unlike 4‑Methyl and 5‑Methyl Analogs

When 6‑methylcyclohexanone is converted to the spiroepoxide using the dimethylsulfonium ylide method, the 6‑methyl substrate yields a 40∶60 ratio of O‑axial (1c) to O‑equatorial (2c) epimers, representing the highest O‑equatorial selectivity among all monomethyl‑substituted analogs [REFS‑1]. Under the same conditions, the 4‑methyl isomer gives an 80∶20 O‑axial/O‑equatorial ratio, while the 5‑methyl isomer yields a near‑statistical 49∶51 ratio [REFS‑1]. With the more stereoselective dimethyloxosulfonium ylide, 6‑methyl still produces the lowest O‑axial preference (91∶9) compared with 4‑methyl (97∶3) and 5‑methyl (97∶3) [REFS‑1]. This consistent shift toward the O‑equatorial epimer is unique to the 6‑methyl substitution pattern and directly impacts the isomeric purity attainable in scale‑up syntheses.

Spiroepoxide synthesis Diastereoselectivity Corey-Chaykovsky epoxidation

Conformational Equatorial Methyl Preference: 6‑Methyl Adopts 96 % Equatorial Methyl in the O‑Axial Epimer

In solution, the O‑axial epimer of 6‑methyl‑1‑oxaspiro[2.5]octane (1c) exists with the methyl substituent in the equatorial position 96 % of the time, while the O‑equatorial epimer (2c) shows 93 % equatorial methyl population [REFS‑1]. Principal component analysis of molecular dynamics trajectories across the full cis‑ and trans‑4‑, 5‑ and 6‑methyl‑substituted series confirms that the 6‑methyl derivatives, like all methyl‑substituted congeners, strongly prefer equatorial methyl orientation, but the 6‑position uniquely maintains this preference in both epimeric forms without introducing additional 1,3‑diaxial interactions with the spiroepoxide oxygen [REFS‑2]. By contrast, the 4‑methyl substituent can engage in closer steric communication with the oxirane ring, altering the relative energies of chair conformers.

Conformational analysis Spiroepoxide NMR spectroscopy

Yeast Epoxide Hydrolase Substrate Preference: O‑Axial 6‑Methyl Epimer is Rapidly Hydrolyzed, Whereas O‑Equatorial Epimer is a Poor Substrate

Rhodotorula glutinis yeast epoxide hydrolase (YEH) displays a strong stereochemical preference for the O‑axial C3 epimer of 1‑oxaspiro[2.5]octanes [REFS‑1]. When a 4∶6 mixture of O‑axial (1c) and O‑equatorial (2c) 6‑methyl‑1‑oxaspiro[2.5]octane was incubated with YEH‑containing cells (132 mg dry weight, 400 µmol substrate), the O‑axial epimer underwent very rapid hydrolysis with concomitant formation of the corresponding cis‑diol, while the O‑equatorial epimer showed much lower activity [REFS‑2]. In the broader methyl‑substituted series, the 4‑methyl epimers achieved the highest enantioselectivity (E > 100) in YEH‑catalyzed kinetic resolution, whereas the 6‑methyl mixture (1c/2c) exhibited moderate enantioselectivity, consistent with the general rule that placing the methyl substituent closer to the spiro carbon increases enantioselectivity at the cost of reaction rate [REFS‑2]. Thus, 6‑methyl offers a balance of reasonable reaction rate with usable enantioselectivity, distinct from the high‑selectivity/low‑rate profile of 4‑methyl.

Epoxide hydrolase Kinetic resolution Substrate specificity

Synthetic Utility in Spiro γ‑Lactone Formation: 6‑Methyl Serves as a Validated Substrate for Aluminum Enolate Opening–Cyclization Cascades

6‑Methyl‑1‑oxaspiro[2.5]octane has been employed as a spiroepoxide substrate in the aluminum ester enolate opening methodology, yielding the corresponding γ‑hydroxy ester that can be cyclized to a 1‑oxaspiro[4.n]‑2‑one spirolactone with high efficiency [REFS‑1]. The isolated γ‑hydroxy esters are converted to spirolactones without requiring purification of the intermediate, offering a practical one‑pot synthetic route [REFS‑1]. This methodology complements alternative spiro‑γ‑lactone syntheses and is directly applicable to the 6‑methyl derivative, confirming its viability as a building block for more complex spirocyclic targets. While the study tested several spiroepoxides, the inclusion of the 6‑methyl analog (CAS 38709‑71‑6) demonstrates that substitution at the 6‑position is tolerated in this transformation, unlike more sterically hindered congeners that may undergo competing side reactions.

Spiro γ-lactone Aluminum enolate Ring-opening

Recommended Procurement Scenarios for 6‑Methyl‑1‑oxaspiro[2.5]octane Based on Quantitative Differentiation


Synthesis of O‑Equatorial‑Enriched Spiroepoxide Libraries for Stereochemical Diversity

When a medicinal chemistry or fragment‑based screening program requires a spiroepoxide collection enriched in the O‑equatorial epimer, 6‑methyl‑1‑oxaspiro[2.5]octane is the preferred starting material because the dimethylsulfonium ylide epoxidation of its ketone precursor delivers a 40∶60 O‑axial/O‑equatorial ratio, the highest O‑equatorial content among monomethyl‑substituted 1‑oxaspiro[2.5]octanes [REFS‑1]. This inherent diastereoselectivity reduces the number of synthetic steps needed to access the O‑equatorial epimer relative to 4‑methyl or 5‑methyl substrates, which favor the O‑axial epimer under identical conditions [REFS‑1].

Enzymatic Kinetic Resolution Studies Requiring a Conformationally Well‑Defined Spiroepoxide Substrate

Reseachers investigating epoxide hydrolase structure–activity relationships benefit from the conformational homogeneity of 6‑methyl‑1‑oxaspiro[2.5]octane, whose O‑axial epimer exists with the methyl group in the equatorial position 96 % of the time [REFS‑1]. This predictable solution conformation simplifies interpretation of docking experiments and molecular dynamics simulations, as validated by PCA‑MD conformational analysis across the methyl‑substituted series [REFS‑2]. The compound’s moderate enantioselectivity (E ≈ 28) with yeast epoxide hydrolase also makes it a suitable intermediate‑difficulty substrate for benchmarking new enzyme variants, where excessively high or low E values would provide insufficient dynamic range for comparison [REFS‑1][REFS‑3].

Spiro‑γ‑lactone Synthesis via Aluminum Enolate Ring‑Opening Methodology

Procurement of 6‑methyl‑1‑oxaspiro[2.5]octane is warranted when executing the Taylor aluminum enolate–spiroepoxide opening protocol to access 1‑oxaspiro[4.n]‑2‑one systems, a scaffold of structural and biological interest [REFS‑4]. The compound’s established compatibility with this methodology provides a validated entry point for constructing spirocyclic lactone libraries without requiring de‑novo reaction condition optimization [REFS‑4].

Physicochemical Reference Standard for Methyl‑Substituted Spiroepoxides in Analytical Method Development

With a predicted boiling point of 153.3 °C and density of 0.96 g cm⁻³ [REFS‑5], 6‑methyl‑1‑oxaspiro[2.5]octane can serve as a retention‑time marker in GC and GC‑MS method development for spiroepoxide analytical characterization. Its boiling point is sufficiently differentiated from the unsubstituted parent 1‑oxaspiro[2.5]octane to allow baseline chromatographic separation, making it a useful internal standard when analyzing complex mixtures of spiroepoxide stereoisomers.

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